molecular formula C11H13F2N B1591493 4-(3,5-Difluorophenyl)piperidine CAS No. 412310-88-4

4-(3,5-Difluorophenyl)piperidine

Cat. No.: B1591493
CAS No.: 412310-88-4
M. Wt: 197.22 g/mol
InChI Key: YTQCWZFTGGZZDZ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a derivative of piperidine, featuring a difluorophenyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)piperidine typically involves the reaction of 3,5-difluorophenyl bromide with piperidine under suitable conditions. The reaction can be carried out in an inert atmosphere using a solvent such as dichloromethane or acetonitrile. The reaction mixture is heated to a specific temperature, often around 50-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

4-(3,5-Difluorophenyl)piperidine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

4-(3,5-Difluorophenyl)piperidine is similar to other piperidine derivatives, such as 3-(3,5-Difluorophenyl)propionic acid and this compound hydrochloride. its unique structural features, such as the presence of the difluorophenyl group, distinguish it from these compounds

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid

  • 4-(3,5-Difluorophenyl)piperidine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3,5-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQCWZFTGGZZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586592
Record name 4-(3,5-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412310-88-4
Record name 4-(3,5-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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